Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the molecular formula C₁₀H₁₇NO₂S and a molecular weight of 215.31 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceuticals . It is known for its unique spirocyclic structure, which makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl chloroformate with 2-thia-6-azaspiro[3.3]heptane in the presence of a base . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate undergoes several types of chemical reactions, including:
Scientific Research Applications
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of a thia group, leading to different chemical properties and reactivity.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: The presence of an oxo group in this compound makes it more reactive towards nucleophiles.
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: The amino group in this compound allows for different types of chemical reactions, such as amide formation.
These comparisons highlight the unique features of this compound, particularly its thia group, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1291487-31-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C10H17NO4S and a molecular weight of 247.31 g/mol. Its structure includes a spirocyclic system that contributes to its biological activity. The compound is typically stored under refrigeration to maintain its stability and purity, which is reported to be over 97% .
Antimicrobial Properties
Initial studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, related azaspiro compounds have shown activity against various bacterial strains, suggesting that this compound may possess similar effects .
Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has been explored in various models of neurodegeneration. Some derivatives have been shown to inhibit neuronal apoptosis and promote cell survival in neurotoxic environments . The specific neuroprotective effects of this compound remain to be fully elucidated.
Synthesis
The synthesis of this compound can be achieved through several routes involving the construction of the spirocyclic core followed by functionalization at the carboxylate position. Efficient synthetic pathways have been developed that allow for scalable production .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various azaspiro compounds, including this compound. The results indicated that this compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study on Cytotoxicity
In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity at higher concentrations, indicating potential as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-4-10(5-11)6-14-7-10/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBYDCPCBXIEFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719151 |
Source
|
Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-70-0 |
Source
|
Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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